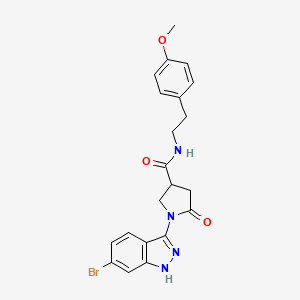

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure comprises an indazole core, a pyrrolidine ring, and a phenethyl amide group. Let’s break it down:

Indazole Core: The indazole moiety is a bicyclic aromatic system containing a five-membered pyrazole ring fused to a six-membered benzene ring. This scaffold imparts unique properties to Compound X.

Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s conformational flexibility and potential for binding to biological targets.

Phenethyl Amide Group: The phenethyl amide serves as a functional handle for derivatization and bioconjugation.

Vorbereitungsmethoden

Synthetic Routes:

Several synthetic routes exist for Compound X, but a common approach involves the following steps:

-

Indazole Formation

- Start with 6-bromoindazole.

- React it with an appropriate amine (e.g., 4-methoxyphenethylamine) to form the indazole-amine intermediate.

- Protect the amine group (e.g., with a Boc or Fmoc protecting group).

- Perform cyclization to obtain the indazole core.

-

Pyrrolidine Attachment

- Introduce the pyrrolidine ring by reacting the indazole-amine intermediate with a suitable pyrrolidine derivative.

- Deprotect the amine group.

-

Amide Formation

- Couple the resulting amine with a carboxylic acid (e.g., 5-oxo-3-pyrrolidinecarboxylic acid) to form the amide bond.

Industrial Production:

While Compound X is primarily synthesized in research laboratories, scaled-up production can be achieved using continuous flow chemistry or batch processes. Optimization of reaction conditions, purification, and yield are critical for industrial viability.

Analyse Chemischer Reaktionen

Compound X undergoes various reactions:

Oxidation: Oxidation of the indazole moiety can lead to diverse derivatives with altered properties.

Reduction: Reduction of the carbonyl group may yield amines or alcohols.

Substitution: Nucleophilic substitution at the bromine position allows for further functionalization.

Common Reagents: Reagents like DMSO, base, and transition metal catalysts are often employed.

Major Products: These reactions yield derivatives with modified pharmacological profiles or improved solubility.

Wissenschaftliche Forschungsanwendungen

Verbindung X findet Anwendung in:

Medizinische Chemie: Als potenzieller Wirkstoffkandidat, der auf bestimmte Rezeptoren oder Enzyme zielt.

Krebsforschung: Untersuchung der antiproliferativen Wirkungen.

Neurowissenschaften: Untersuchung der Auswirkungen auf Neurotransmittersysteme.

Materialwissenschaften: Einarbeitung in funktionelle Materialien.

5. Wirkmechanismus

- Verbindung X interagiert wahrscheinlich mit zellulären Rezeptoren oder Enzymen.

- Molekulare Zielstrukturen können GPCRs, Kinasen oder Ionenkanäle umfassen.

- Die Aktivierung oder Inhibition bestimmter Signalwege beeinflusst zelluläre Reaktionen.

Wirkmechanismus

- Compound X likely interacts with cellular receptors or enzymes.

- Molecular targets may include GPCRs, kinases, or ion channels.

- Activation or inhibition of specific pathways influences cellular responses.

Vergleich Mit ähnlichen Verbindungen

Einzigartige Merkmale: Die hybride Struktur von Verbindung X aus Indazol und Pyrrolidin hebt sie von anderen ab.

Ähnliche Verbindungen: Zu den verwandten Molekülen gehören Indazole, Pyrrolidine und Phenethylamide.

Eigenschaften

Molekularformel |

C21H21BrN4O3 |

|---|---|

Molekulargewicht |

457.3 g/mol |

IUPAC-Name |

1-(6-bromo-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H21BrN4O3/c1-29-16-5-2-13(3-6-16)8-9-23-21(28)14-10-19(27)26(12-14)20-17-7-4-15(22)11-18(17)24-25-20/h2-7,11,14H,8-10,12H2,1H3,(H,23,28)(H,24,25) |

InChI-Schlüssel |

JACIOWLNXCQLAM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11126913.png)

![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126918.png)

![3-hydroxy-5-(4-methylphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126927.png)

![3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11126935.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126944.png)

![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)

![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)

![N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126961.png)

![4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11126970.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11126973.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11126977.png)

![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11126979.png)